molecular formula C23H19FN4O2S B11442906 2-[(2-fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2-fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11442906
M. Wt: 434.5 g/mol
InChI Key: YAJSAGASRQSZPV-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidoquinoline core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be achieved through multicomponent reactions (MCRs). These reactions are favored for their atom economy, selectivity, and efficiency. One common synthetic route involves the reaction of 6-amino-2-thioxopyrimidin-4-one with benzaldehyde and dimedone . This method leverages the Hantzsch reaction, a well-known multicomponent reaction, to form the desired pyrimidoquinoline structure.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other pyrimidoquinoline derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and properties. The uniqueness of 2-[(2-fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19FN4O2S

Molecular Weight

434.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C23H19FN4O2S/c24-15-5-2-1-4-14(15)12-31-23-27-21-20(22(30)28-23)18(13-8-10-25-11-9-13)19-16(26-21)6-3-7-17(19)29/h1-2,4-5,8-11,18H,3,6-7,12H2,(H2,26,27,28,30)

InChI Key

YAJSAGASRQSZPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=NC=C5)C(=O)C1

Origin of Product

United States

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